molecular formula C18H12BrN3O3 B7710161 3-(5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl)-6-methoxyquinolin-2-ol

3-(5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl)-6-methoxyquinolin-2-ol

Cat. No.: B7710161
M. Wt: 398.2 g/mol
InChI Key: MCOWIQBXQADWRA-UHFFFAOYSA-N
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Description

3-(5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl)-6-methoxyquinolin-2-ol is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoline core substituted with a methoxy group and a 1,2,4-oxadiazole ring attached to a bromophenyl group

Properties

IUPAC Name

3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]-6-methoxy-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN3O3/c1-24-11-6-7-15-10(8-11)9-13(17(23)20-15)16-21-18(25-22-16)12-4-2-3-5-14(12)19/h2-9H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOWIQBXQADWRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C(=C2)C3=NOC(=N3)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl)-6-methoxyquinolin-2-ol typically involves multiple steps, starting from readily available precursors

    Cyclization Reaction: The synthesis begins with the formation of the 1,2,4-oxadiazole ring. This can be achieved by reacting a hydrazide with a nitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Quinoline Formation: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Final Coupling: The final step involves coupling the 1,2,4-oxadiazole intermediate with the quinoline derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.

    Substitution: The bromophenyl group allows for various substitution reactions, such as nucleophilic aromatic substitution, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl)-6-methoxyquinolin-2-ol has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.

    Biological Studies: It is used in studies related to enzyme inhibition and as a probe for studying biological pathways involving oxidative stress.

Mechanism of Action

The mechanism of action of 3-(5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl)-6-methoxyquinolin-2-ol involves its interaction with cellular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can inhibit specific enzymes involved in cell signaling pathways, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(5-phenyl-1,2,4-oxadiazol-3-yl)-6-methoxyquinolin-2-ol: Lacks the bromine atom, which may affect its reactivity and biological activity.

    3-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)-6-methoxyquinolin-2-ol: Similar structure but with a chlorine atom instead of bromine, potentially altering its electronic properties and reactivity.

Uniqueness

The presence of the bromine atom in 3-(5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl)-6-methoxyquinolin-2-ol imparts unique electronic properties and reactivity, making it distinct from its analogs. This can influence its interaction with biological targets and its suitability for specific applications in medicinal chemistry and materials science.

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